molecular formula C9H19NO B13161469 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol

Cat. No.: B13161469
M. Wt: 157.25 g/mol
InChI Key: OCDUUEPVZDTULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol is a chemical compound with a unique structure that includes a cyclopropyl group, an aminomethyl group, and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol typically involves the reaction of cyclopropyl derivatives with aminomethyl and butanol groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways may vary depending on the context of its use, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

  • 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol
  • [1-(Aminomethyl)cyclopropyl]methanol

Comparison: Compared to similar compounds, 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol is unique due to its specific structural features, such as the presence of a butanol moiety. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound features a cyclopropyl group, an aminomethyl moiety, and a hydroxyl group, which contribute to its reactivity and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its ability to interact with various biological targets.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Modulation : The aminomethyl group facilitates interactions with enzymes, potentially modulating their activity. This interaction can influence metabolic pathways, making it a candidate for further pharmacological exploration.
  • Receptor Interactions : The compound may also engage with specific receptors, impacting signaling pathways that are crucial in various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates enzyme activities through binding
Receptor BindingInteracts with receptors affecting signaling
Antimicrobial PotentialExhibits activity against certain pathogens

Case Studies

Recent studies have explored the compound's effects on specific biological systems:

  • Inhibition of Bacterial Growth : In vitro assays demonstrated that this compound exhibits significant antimicrobial activity against Gram-negative bacteria such as E. coli and K. pneumoniae. The minimum inhibitory concentration (MIC) values were found to be promising for therapeutic applications .
  • Enzyme Interaction Studies : Research involving enzyme assays has shown that the compound can inhibit key enzymes involved in bacterial metabolism. For instance, it was found to affect the activity of enzymes in the Type III secretion system, which is critical for bacterial virulence .
  • Cytotoxicity Assessments : Cytotoxicity studies on human cell lines indicated that the compound has low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .

The mechanism by which this compound exerts its biological effects is primarily through non-covalent interactions such as hydrogen bonding and electrostatic interactions with target proteins. This allows for modulation of enzymatic functions and receptor activities.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-3-methylbutan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(2)5-8(11)9(6-10)3-4-9/h7-8,11H,3-6,10H2,1-2H3

InChI Key

OCDUUEPVZDTULW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CC1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.